

# A Comparative Meta-Analysis of Neli pepimut-S and Alternative Immunotherapies in Breast Cancer

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## Compound of Interest

Compound Name: *Neli pepimut-S*

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A detailed review of **Neli pepimut-S** phase I and II clinical trial data in the context of current immunotherapeutic alternatives for breast cancer, providing researchers, scientists, and drug development professionals with a comprehensive comparative guide.

This guide provides a meta-analysis of **Neli pepimut-S** (NPS, E75, NeuVax™), a HER2-derived peptide vaccine, based on its phase I and II clinical trial data. Its performance is objectively compared with other immunotherapeutic alternatives for breast cancer, supported by experimental data. The information is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of the clinical landscape and future directions in breast cancer immunotherapy.

## Neli pepimut-S: An Overview

**Neli pepimut-S** is a peptide vaccine derived from the human epidermal growth factor receptor 2 (HER2) protein. It is designed to stimulate an immune response against cancer cells that express HER2. The vaccine is composed of the E75 peptide (a nine-amino acid, MHC class I peptide) combined with a granulocyte-macrophage colony-stimulating factor (GM-CSF) adjuvant.[1][2] The proposed mechanism of action involves the presentation of the E75 peptide by antigen-presenting cells to cytotoxic T lymphocytes (CTLs), leading to their activation and subsequent destruction of HER2-expressing tumor cells.[3]

## Neli pepimut-S Phase I/II Clinical Trial Data

Phase I and II clinical trials of **Nelipepimut-S** were conducted as dose escalation and schedule optimization studies. These trials enrolled node-positive and high-risk node-negative breast cancer patients with tumors expressing any level of HER2 (immunohistochemistry 1-3+).[4] HLA-A2/A3 positive patients were vaccinated, while others were followed as a control group.[4] The optimal dose was determined to be 1000 µg of **Nelipepimut-S** with 250 µg of GM-CSF.

The trials demonstrated that **Nelipepimut-S** was safe and could elicit a HER2-specific immune response. Early results suggested a potential clinical benefit in preventing disease recurrence. However, the subsequent phase III PRESENT trial was stopped for futility, as it failed to show a significant difference in invasive disease-free survival between the **Nelipepimut-S** and placebo arms.

## Quantitative Data Summary

Trial Phase	Patient Population	Treatment Arm	Control Arm	Outcome Measure	Result	Citation
Phase I/II	Node-positive and high-risk node-negative breast cancer (any HER2 expression)	Nelipepimut-S + GM-CSF	Observation	5-year Disease-Free Survival (DFS)	89.7%	80.2%
Phase I/II (Optimally Dosed)	Node-positive and high-risk node-negative breast cancer (any HER2 expression)	Nelipepimut-S (1000 µg) + GM-CSF	Observation	5-year Disease-Free Survival (DFS)	94.6%	80.2%
Phase II (DCIS)	HLA-A2-positive Ductal Carcinoma In Situ	Nelipepimut-S + GM-CSF	GM-CSF alone	NPS-specific CTL response	Numerical increase, not statistically significant	

## Comparison with Alternative Immunotherapies

The landscape of immunotherapy for breast cancer has evolved significantly, with several alternatives to **Nelipepimut-S** now established as standards of care or showing promise in clinical trials. This section compares **Nelipepimut-S** with monoclonal antibodies, antibody-drug conjugates (ADCs), immune checkpoint inhibitors, and CAR-T cell therapy.

## Monoclonal Antibodies: Trastuzumab and Pertuzumab

Trastuzumab and Pertuzumab are monoclonal antibodies that target the HER2 receptor. They represent a cornerstone of treatment for HER2-positive breast cancer.

Therapy	Trial	Patient Population	Key Outcome	Result	Citation
Trastuzumab	NSABP B-31 / NCCTG N9831 (Combined Analysis)	HER2-positive early breast cancer	3-year recurrence risk reduction	~50%	
Pertuzumab + Trastuzumab	APHINITY	HER2-positive early breast cancer	10-year Overall Survival (OS)	91.6% (vs. 89.8% with Trastuzumab + placebo)	

## Antibody-Drug Conjugates (ADCs): T-DM1 and Trastuzumab Deruxtecan

ADCs combine the targeting specificity of an antibody with the cytotoxic effect of a chemotherapy drug.

Therapy	Trial	Patient Population	Key Outcome	Result	Citation
Ado-trastuzumab emtansine (T-DM1)	KATHERINE	HER2-positive early breast cancer with residual invasive disease after neoadjuvant therapy	7-year Invasive Disease-Free Survival (iDFS)	80.8% (vs. 67.1% with Trastuzumab)	
Trastuzumab deruxtecan (T-DXd)	DESTINY-Breast05	High-risk HER2-positive primary breast cancer with residual invasive disease after neoadjuvant therapy	3-year Invasive Disease-Free Survival (iDFS)	92.4% (vs. 83.7% with T-DM1)	

## Immune Checkpoint Inhibitors: Pembrolizumab

Immune checkpoint inhibitors block proteins that prevent the immune system from attacking cancer cells.

Therapy	Trial	Patient Population	Key Outcome	Result	Citation
Pembrolizumab	KEYNOTE-522	High-risk, early-stage triple-negative breast cancer (TNBC)	5-year Overall Survival (OS)	86.6% (vs. 81.7% with chemotherapy alone)	

# Chimeric Antigen Receptor (CAR) T-Cell Therapy

CAR-T cell therapy involves genetically modifying a patient's T cells to recognize and attack cancer cells. This is an emerging area for solid tumors, including breast cancer.

Therapy	Trial Phase	Patient Population	Key Outcome	Result	Citation
HER2-CAR T-cells	Phase I	HER2-positive advanced biliary tract cancer and pancreatic cancer	Median Progression-Free Survival (PFS)	4.8 months	
p95HER2-CAR T-cells	Preclinical	HER2+, p95HER2-expressing breast cancer models	Antitumor response	Complete tumor regression in xenografts	

## Experimental Protocols

### Nelipepimut-S Phase I/II Trials

- **Patient Population:** Patients with histologically confirmed node-positive or high-risk node-negative breast cancer with any degree of HER2 expression (IHC 1-3+). Patients were HLA-typed, and HLA-A2/A3 positive patients were assigned to the vaccine group.
- **Dosing Regimen:** The trials were dose escalation and schedule optimization studies. The optimal dose was determined to be 1000 µg of **Nelipepimut-S** mixed with 250 µg of GM-CSF, administered as six monthly intradermal inoculations. Some patients received booster inoculations.
- **Control Group:** HLA-A2/A3 negative patients were followed prospectively as an observational control group.

- Endpoints: The primary efficacy endpoint was disease recurrence. Disease-Free Survival (DFS) was analyzed using Kaplan-Meier curves.

## **APHINITY Trial (Pertuzumab)**

- Patient Population: Patients with HER2-positive, operable breast cancer.
- Treatment Arms: Patients were randomized to receive either pertuzumab or placebo, in combination with trastuzumab and chemotherapy.
- Endpoints: The primary endpoint was invasive disease-free survival. Overall survival was a key secondary endpoint.

## **KATHERINE Trial (T-DM1)**

- Patient Population: Patients with HER2-positive early-stage breast cancer who had residual invasive disease in the breast or axillary nodes after receiving neoadjuvant chemotherapy plus a HER2-targeted therapy.
- Treatment Arms: Patients were randomized to receive 14 cycles of either T-DM1 or trastuzumab.
- Endpoints: The primary endpoint was invasive disease-free survival.

## **DESTINY-Breast05 Trial (Trastuzumab Deruxtecan)**

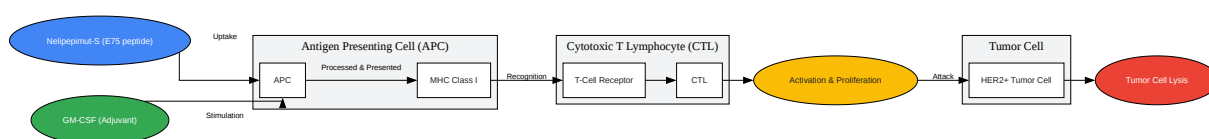
- Patient Population: Patients with high-risk, HER2-positive primary breast cancer with residual invasive disease after neoadjuvant therapy.
- Treatment Arms: Patients were randomized to receive either trastuzumab deruxtecan (5.4 mg/kg) or T-DM1 (3.6 mg/kg) intravenously every three weeks for 14 cycles.
- Endpoints: The primary endpoint was invasive disease-free survival.

## **KEYNOTE-522 Trial (Pembrolizumab)**

- Patient Population: Patients with previously untreated, high-risk, early-stage triple-negative breast cancer.

- Treatment Arms: Patients were randomized 2:1 to receive neoadjuvant pembrolizumab or placebo, both with chemotherapy. After surgery, patients received adjuvant pembrolizumab or placebo.
- Endpoints: The primary endpoints were pathological complete response and event-free survival. Overall survival was a key secondary endpoint.

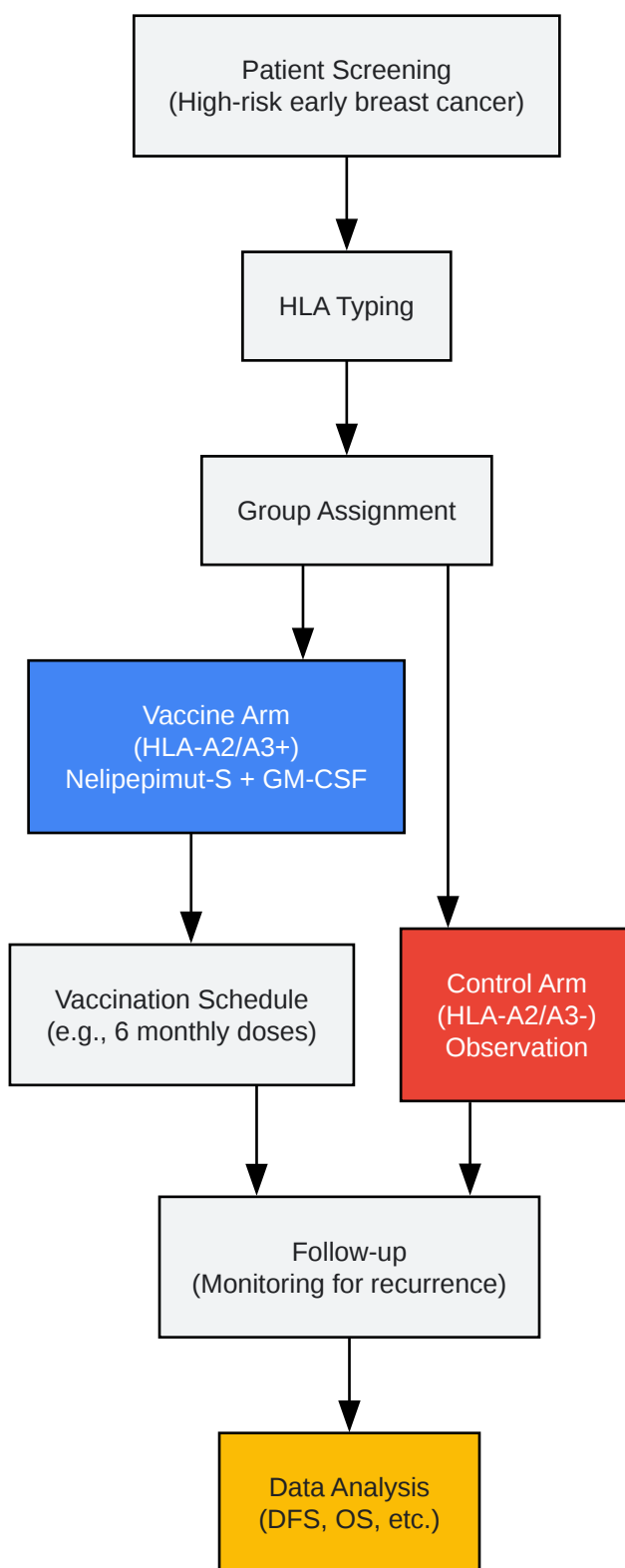
## Visualizations



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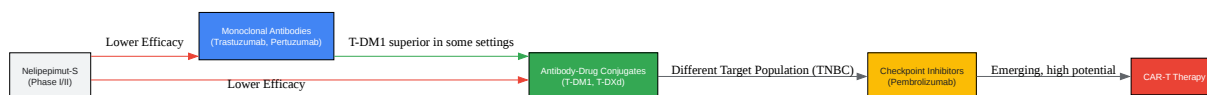
Caption: Mechanism of action of the **Neli pepimut-S** vaccine.





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Caption: Generalized workflow for **Nelipecimut-S** Phase I/II clinical trials.



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Caption: Logical relationship of clinical outcomes for different immunotherapies.

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